N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c25-22-8-10-23(11-9-22)32(30,31)27-18-24(21-7-4-12-26-17-21)29-15-13-28(14-16-29)19-20-5-2-1-3-6-20/h1-12,17,24,27H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRCXDMWBFHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Coupling with Pyridine Derivative: The 4-benzylpiperazine is then reacted with a pyridine derivative, such as 3-bromopyridine, under basic conditions to form the intermediate compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the piperazine or pyridine rings.
Reduction: Reduced forms of the sulfonamide or pyridine rings.
Substitution: Substituted derivatives at the chlorobenzene moiety.
Scientific Research Applications
N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related sulfonamides, piperazine derivatives, and pyridine-containing analogs. Below is a detailed analysis supported by data from diverse sources:
Sulfonamide-Based Analogs
Sulfonamides are widely studied for their pharmacological properties. Key comparisons include:
Key Differences : The target compound’s benzylpiperazine and pyridine groups likely improve lipophilicity and binding to hydrophobic pockets compared to simpler sulfonamides .
Piperazine-Containing Derivatives
Piperazine moieties are common in CNS-active compounds. Comparisons include:
Key Differences: The target compound’s lack of a chromenone or pyrazolopyrimidine scaffold may reduce kinase inhibition but increase flexibility for other targets (e.g., serotonin receptors) .
Pyridine-Containing Analogs
Pyridine rings contribute to hydrogen bonding and π-π interactions. Notable examples:
Optimization Challenges :
- The chlorine atom in the sulfonamide may reduce metabolic clearance but could increase toxicity risks.
- The benzylpiperazine group’s bulkiness might limit blood-brain barrier penetration compared to morpholine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
